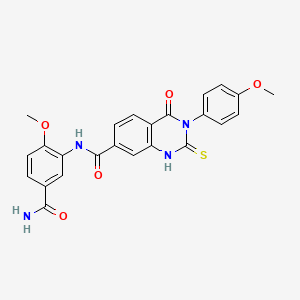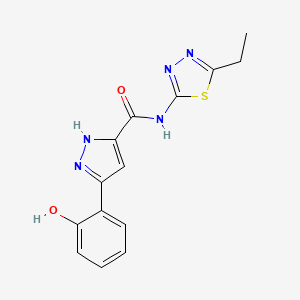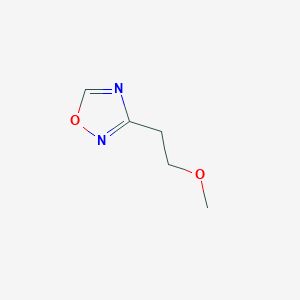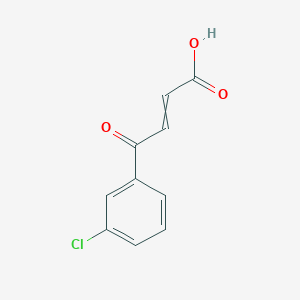
Cefuzonam (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefuzonam (sodium) is a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria and some Gram-positive bacteria. The compound is used to treat various bacterial infections, including those resistant to other cephalosporins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefuzonam involves several steps. One of the methods includes the reaction of a thiazole derivative with a cephalosporin core. The process typically involves the use of reagents like triethylamine and phosphorus pentachloride in solvents such as dichloromethane and acetone. The reaction conditions often require cooling in an ice bath and subsequent stirring at room temperature .
Industrial Production Methods: Industrial production of Cefuzonam (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Cefuzonam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the cephalosporin core.
Reduction: Used to modify specific parts of the molecule to enhance its activity.
Substitution: Commonly involves the replacement of functional groups to improve the compound’s stability and efficacy
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed: The major products formed from these reactions include various derivatives of Cefuzonam with enhanced antibacterial properties and stability .
Wissenschaftliche Forschungsanwendungen
Cefuzonam (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Employed in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing .
Wirkmechanismus
Cefuzonam is compared with other second-generation cephalosporins such as Cefamandole, Cefotiam, and Cefonicid. While all these compounds share a similar mechanism of action, Cefuzonam is unique in its effectiveness against certain resistant strains of Staphylococcus aureus, which are less susceptible to other cephalosporins .
Vergleich Mit ähnlichen Verbindungen
- Cefamandole
- Cefotiam
- Cefonicid
- Ceforanide
Cefuzonam (sodium) stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a valuable antibiotic in the medical field.
Eigenschaften
Molekularformel |
C16H14N7NaO5S4 |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1 |
InChI-Schlüssel |
BCMSQWPLFBUUKW-UHFFFAOYSA-M |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095398.png)
![1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14095404.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)

![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)


![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)

![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

